![molecular formula C8H8BrNO B1585493 4-Bromo-n-methylbenzamide CAS No. 27466-83-7](/img/structure/B1585493.png)
4-Bromo-n-methylbenzamide
Overview
Description
4-Bromo-n-methylbenzamide (4-BNMB) is a synthetic compound with a wide range of applications in the fields of medicinal chemistry, materials science, and biochemistry. It is a versatile molecule that is used in many different research areas due to its unique properties. 4-BNMB is used as a building block for drug synthesis, as a catalyst for chemical reactions, and as a ligand for protein-ligand interactions. It has also been used to study biochemical and physiological processes.
Scientific Research Applications
Pharmaceutical Synthesis
Benzamide derivatives are important in pharmaceutical synthesis, contributing to the development of new medications. Their role in creating effective drug formulations can be crucial, especially in designing drugs that target specific receptors or enzymes within the body .
Organic Synthesis
In organic synthesis, 4-Bromo-n-methylbenzamide can be used as an intermediate or a reagent due to its bromine atom, which can undergo various chemical reactions. This makes it valuable for constructing complex organic molecules .
Mechanism of Action
Target of Action
It is known that similar compounds, such as n-methylbenzamide, are potent inhibitors of phosphodiesterase 10a (pde10a) . PDE10A is an enzyme that is abundant only in brain tissue . It plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .
Mode of Action
Based on its structural similarity to n-methylbenzamide, it can be hypothesized that 4-bromo-n-methylbenzamide may also act as an inhibitor of pde10a . Inhibition of PDE10A would prevent the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentration .
Biochemical Pathways
As a potential inhibitor of pde10a, it could impact the cyclic nucleotide signaling pathway . This pathway plays a key role in various physiological processes, including neural signaling and inflammation .
Pharmacokinetics
It is known that the lipophilicity of a compound can influence its adme properties . The calculated lipophilicity (Log Po/w) of 4-Bromo-N-methylbenzamide is 1.98 , suggesting that it may have good membrane permeability, which could influence its absorption and distribution .
Result of Action
As a potential inhibitor of pde10a, it could lead to an increase in the intracellular concentration of cyclic nucleotides . This could potentially modulate various cellular processes, including neural signaling and inflammation .
properties
IUPAC Name |
4-bromo-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCFWNVWQTYPOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50950142 | |
Record name | 4-Bromo-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50950142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-n-methylbenzamide | |
CAS RN |
27466-83-7 | |
Record name | Benzamide, 4-bromo-N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027466837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50950142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-N-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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